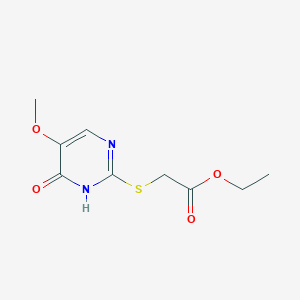

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[(5-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-3-15-7(12)5-16-9-10-4-6(14-2)8(13)11-9/h4H,3,5H2,1-2H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONJYRNXPJGMPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(C(=O)N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate typically involves the reaction of 4-hydroxy-5-methoxy-2-pyrimidinethiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy and hydroxy groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the pyrimidine ring can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Ethyl 2-((4-Chloro-6-((3-methoxyphenyl)amino)pyrimidin-2-yl)sulfanyl)acetate (Compound 10, )

- Substituents: Chloro (C4), methoxyphenylamino (C6).

- Synthesis : Boron tribromide-mediated demethylation converts the methoxy group to hydroxy, yielding bioactive derivatives .

- The methoxyphenylamino group introduces steric bulk, which may reduce solubility compared to the target compound’s hydroxy/methoxy substituents.

Ethyl 2-{[6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate ()

- Substituents : Chlorophenylsulfanylmethyl (C6), pyridinyl (C2).

- This contrasts with the target compound’s polar C4/C5 substituents, suggesting divergent biological targeting .

Heterocyclic Modifications

Ethyl 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate ()

- Core Structure: Quinazolinone (fused benzene-pyrimidine) with a 4-oxo group.

- The phenyl group at C3 adds lipophilicity, which may influence blood-brain barrier penetration compared to the target compound’s hydrophilic substituents .

Ethyl 2-[[3-(4-Fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate ()

- Core Structure : Pyrimidoindole fused system with a fluorophenyl group.

- Bioisosteric Effect: Fluorine at the phenyl group enhances metabolic stability and bioavailability compared to hydroxy groups.

Simpler Sulfanylacetate Esters

Ethyl 2-[(Ethoxycarbonyl)thio]acetate ()

- Structure : Lacks a pyrimidine ring; features an ethoxycarbonyl-sulfanyl group.

- Physicochemical Properties : Higher lipophilicity due to the absence of polar pyrimidine substituents. This compound serves as a model for studying esterase-mediated hydrolysis kinetics, contrasting with the target compound’s heterocyclic stability .

Triazole and Thiadiazole Derivatives

Ethyl 2-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate ()

- Core Structure : 1,2,4-Triazole with thiophene and phenyl groups.

- Biological Relevance: Triazoles are known for antimicrobial activity. The thiophene moiety may enhance π-π interactions in enzyme binding, differing from the pyrimidine-based target compound’s mode of action .

Ethyl 2-[[5-[(4-Methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate ()

Data Tables

Table 1: Structural and Physicochemical Comparison

*Predicted using fragment-based methods.

Biological Activity

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate (CAS No. 338411-02-2) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C9H12N2O4S

- Molecular Weight : 244.27 g/mol

- Density : Approximately 1.4 g/cm³

- LogP : 0.90, indicating moderate lipophilicity.

The compound features a pyrimidine ring substituted with hydroxy and methoxy groups, along with an ethyl ester group linked via a sulfanyl moiety. This unique structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with biomolecules, enhancing binding affinity to enzymes and receptors.

- Redox Reactions : The sulfanyl group may participate in redox reactions, influencing cellular signaling pathways and enzyme activities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents .

Anticancer Activity

This compound has shown promise in anticancer research:

- Cell Line Studies : In vitro studies demonstrated significant growth inhibition in cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The compound exhibited IC50 values ranging from 1.75 to 12.91 μM, outperforming standard chemotherapeutic agents such as 5-Fluorouracil .

| Cell Line | IC50 (μM) | Comparison to 5-FU (IC50 μM) |

|---|---|---|

| MCF-7 | 1.75 - 9.46 | 17.02 |

| MDA-MB-231 | 1.75 - 12.91 | 11.73 |

Safety Profile

A subacute toxicity study conducted on healthy mice showed that the compound had a favorable safety profile at high doses (40 mg/kg), indicating its potential for further development as a therapeutic agent .

Case Studies

- Antiviral Activity : A recent investigation into pyrimidine derivatives revealed that compounds similar to this compound exhibited antiviral properties against influenza viruses, showcasing the potential for broad-spectrum antiviral applications .

- Mechanistic Studies : Another study focused on the structure-activity relationship (SAR) of pyrimidine derivatives indicated that modifications to the ethyl ester group could enhance biological activity, paving the way for the design of more potent analogs .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate?

The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting a pyrimidinyl thiol precursor with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in DMF or acetone under reflux yields the target compound. Post-synthesis purification often involves column chromatography using hexane/acetone (3:2) mixtures . Alternative routes include using boron tribromide for demethylation of methoxy groups to generate hydroxyl derivatives .

Q. How is the crystal structure of this compound determined, and what software is used?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Crystals are grown via slow evaporation of solvent mixtures (e.g., hexane/ethyl acetate). Data collection uses Bruker APEX2 detectors, and structures are solved with SHELXT or SHELXS. Refinement is performed using SHELXL, which optimizes bond lengths, angles, and thermal parameters. For example, monoclinic systems (space group C2/c) with Z = 8 and β = 121.61° have been reported, with R-factors < 0.04 indicating high precision .

Q. What spectroscopic techniques are used to characterize this compound?

- 1H NMR : Peaks at δ 4.49 ppm (CH₂-S) and δ 9.41 ppm (NH) confirm thioether and amide groups .

- IR : Stretching frequencies at ~1700 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (OH/NH) are diagnostic .

- Mass Spectrometry : Molecular ion peaks [M+H]+ at m/z 346.44 align with theoretical masses .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angle discrepancies) be resolved during refinement?

Discrepancies in bond angles (e.g., C–S–C angles deviating by >5°) arise from thermal motion or disorder. Use SHELXL's restraints (e.g., DFIX, SIMU) to harmonize geometric parameters. Validate against Hirshfeld surface analysis to ensure intermolecular interactions (e.g., hydrogen bonds) are accurately modeled. Cross-check with density functional theory (DFT) calculations for electronic consistency .

Q. What strategies optimize yield in the demethylation of methoxy groups during synthesis?

Demethylation using BBr₃ in dichloromethane requires strict anhydrous conditions. Key steps:

- Add BBr₃ dropwise at 0°C to prevent exothermic side reactions.

- Extend reaction time to 16–24 hours for complete conversion.

- Quench with H₂O and extract with ethyl acetate (3×) to isolate polar hydroxyl derivatives. Yields improve to >80% with optimized stoichiometry (2 eq BBr₃) .

Q. How do steric and electronic effects influence substitution reactions at the pyrimidinyl sulfur center?

The sulfur atom's nucleophilicity is modulated by adjacent substituents:

- Electron-withdrawing groups (e.g., -CN, -NO₂) reduce reactivity, requiring stronger bases (e.g., NaH).

- Steric hindrance from methoxy/hydroxy groups slows alkylation. Use bulky leaving groups (e.g., tosylates) to enhance regioselectivity. Kinetic studies via HPLC monitoring can identify rate-limiting steps .

Q. What computational methods validate the compound's interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to active sites. Key parameters:

- Parameterize the ligand using GAFF force fields.

- Validate docking poses against crystallographic data (e.g., PPARγ ligand-binding domain).

- Calculate binding free energies (MM-PBSA) to rank affinity. Cross-correlate with in vitro assays (e.g., IC₅₀) .

Methodological Notes

-

Crystallography Workflow :

-

Synthesis Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.